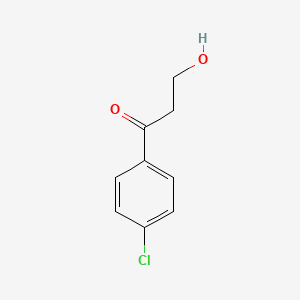

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-

Description

Overview of Ketone and Alcohol Functionalities in Organic Chemistry

Ketones and alcohols are fundamental functional groups in organic chemistry, each imparting distinct properties and reactivity to a molecule. masterorganicchemistry.com

The ketone functional group consists of a carbonyl group (a carbon double-bonded to an oxygen atom) bonded to two other carbon atoms. pressbooks.pub The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes ketones moderately polar. This polarity results in higher boiling points for ketones compared to analogous hydrocarbons, but lower than corresponding alcohols because they cannot act as hydrogen bond donors. teachy.ai The carbonyl carbon is electrophilic, making it susceptible to nucleophilic addition, a key reaction for this class of compounds. quizlet.com

The alcohol functional group is defined by the presence of a hydroxyl (-OH) group attached to a saturated carbon atom. pressbooks.pub The hydroxyl group is highly polarized and can participate in hydrogen bonding, both as a donor and an acceptor. masterorganicchemistry.com This ability significantly increases the boiling points of alcohols and enhances their solubility in water compared to other organic compounds of similar molecular weight. teachy.ai Alcohols can react as both weak acids (donating the hydroxyl proton) and weak bases (the lone pairs on the oxygen can be protonated). masterorganicchemistry.com They are central intermediates in organic synthesis, convertible to a wide array of other functional groups.

When both ketone and alcohol functionalities are present in the same molecule, as in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, their interplay can lead to unique chemical behavior, such as intramolecular reactions to form cyclic hemiacetals. libretexts.org The relative positions of these groups are also crucial; in this specific compound, they are in a beta-position relative to each other, forming a β-hydroxy ketone structure.

Significance of Halogenated Aromatic Moieties in Organic Synthesis

The incorporation of halogen atoms into aromatic rings is a pivotal strategy in organic synthesis. numberanalytics.com Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, can dramatically alter its physical and chemical properties. mt.com Aromatic halogenation typically proceeds via electrophilic aromatic substitution. numberanalytics.com

The significance of halogenated aromatic moieties stems from several key factors:

Modification of Reactivity : Halogen atoms are deactivating, electron-withdrawing groups in electrophilic aromatic substitution, yet they are ortho-, para-directing. More importantly, they serve as excellent leaving groups in nucleophilic aromatic substitution and are indispensable for a vast number of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Alteration of Physical Properties : The introduction of a halogen increases a molecule's molecular weight and polarizability, which can affect its melting point, boiling point, and solubility.

Influence on Biological Activity : Attaching halogens to a molecule can enhance its biological activity. numberanalytics.com This is often attributed to increased lipophilicity, which can improve membrane permeability, and the ability of the halogen to participate in halogen bonding. rsc.org Consequently, halogenated compounds are prevalent in pharmaceuticals and agrochemicals. mt.comrsc.org For instance, approximately 20% of active pharmaceutical ingredients are halogenated compounds. rsc.org

The 4-chlorophenyl group in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is an example of such a moiety, suggesting its potential utility as an intermediate in the synthesis of more complex molecules, possibly with specific biological applications. numberanalytics.com

Contextualization of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- within Current Organic Research

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is a β-hydroxy ketone that incorporates a halogenated aromatic ring. While extensive research specifically on this molecule is not widely published, its structural components place it firmly within areas of active organic research. Its significance can be understood by considering its potential as a synthetic intermediate.

Structurally similar compounds, such as other substituted hydroxy propanones, are known intermediates in the synthesis of pharmaceuticals. For example, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone is an intermediate in the synthesis of the antidepressant bupropion (B1668061). lookchem.com The combination of the hydroxyl group and the ketone allows for various synthetic manipulations. The hydroxyl group can be oxidized or used as a nucleophile, while the ketone is a site for reductions, additions, or condensations.

The 4-chlorophenyl group provides a handle for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for building complex molecular architectures.

Below are the known chemical properties and identifiers for the parent compound, 1-(4-chlorophenyl)propan-1-one, which provides a baseline for understanding the properties of its hydroxylated derivative.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.620 g/mol |

| CAS Registry Number | 6285-05-8 |

| IUPAC Name | 1-(4-chlorophenyl)propan-1-one |

Data sourced from NIST Chemistry WebBook nist.govnist.gov

The introduction of the hydroxyl group at the 3-position would yield 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, with the following predicted properties:

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data for the hydroxylated compound is based on structurally similar compounds and computational models.

Given its functional groups—a reactive ketone, a versatile alcohol, and a synthetically valuable chlorophenyl ring—1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- represents a potentially valuable building block in synthetic organic chemistry, particularly for the construction of pharmaceutical and materials science targets.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-hydroxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBBFEVBONZHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448761 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33348-74-2 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, two primary disconnections are logical based on well-established chemical transformations.

The first key disconnection is at the Cα-Cβ bond, which points to an aldol-type reaction . This disconnection breaks the molecule into 4-chloroacetophenone and formaldehyde. This approach is synthetically viable as it utilizes readily available precursors.

A second strategic disconnection can be made at the bond between the aromatic ring and the carbonyl carbon. This suggests a Friedel-Crafts acylation reaction. This pathway dissects the molecule into chlorobenzene (B131634) and 3-hydroxypropionic acid or a derivative thereof. This approach builds the carbon skeleton on the aromatic ring in a single step.

These two primary disconnections form the basis for the main synthetic strategies discussed in the following sections.

Established Synthetic Routes for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-

Several synthetic methodologies have been established for the preparation of β-hydroxy ketones, which can be adapted for the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

Multi-Step Organic Reaction Sequences

A common and effective method for synthesizing related β-hydroxy ketones involves a multi-step sequence. A representative example is the synthesis of 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one, which can be logically adapted for the target molecule. This synthesis proceeds in two main steps. chemicalbook.com

The initial step involves a Friedel-Crafts acylation of a substituted benzene (B151609) ring. For the target molecule, this would involve the reaction of chlorobenzene with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.comorganic-chemistry.org This reaction would yield 1-(4-chlorophenyl)-3-chloropropan-1-one.

The subsequent step is a nucleophilic substitution to introduce the hydroxyl group. The resulting chloro-ketone can be treated with a base, such as sodium bicarbonate, in an aqueous solvent system to hydrolyze the chloride and form the desired 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-. chemicalbook.com

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Chlorobenzene, 3-Chloropropionyl chloride | AlCl₃ | 1-(4-chlorophenyl)-3-chloropropan-1-one |

| 2 | Nucleophilic Substitution | 1-(4-chlorophenyl)-3-chloropropan-1-one | NaHCO₃, H₂O | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- |

Role of Condensation Reactions

Condensation reactions, particularly the aldol (B89426) condensation , are fundamental to the formation of β-hydroxy ketones. orgsyn.org In the context of synthesizing 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, a directed aldol condensation between the enolate of 4-chloroacetophenone and formaldehyde would be a direct approach.

Alternatively, a Claisen-Schmidt condensation , which involves a reaction between a ketone and an aldehyde lacking α-hydrogens, is a highly relevant strategy. rsc.org In this case, 4-chloroacetophenone would be treated with a base to form an enolate, which would then react with formaldehyde. The reaction is typically carried out in the presence of a base like sodium hydroxide. rsc.org This method offers a straightforward route to the target molecule.

Application of Grignard Reactions in Related Syntheses

Grignard reactions are powerful carbon-carbon bond-forming reactions that are widely used in the synthesis of alcohols. mnstate.edulibretexts.org While not a direct route to the target β-hydroxy ketone, they are instrumental in synthesizing structurally similar compounds and can be part of a multi-step sequence.

For instance, the synthesis of 1-phenyl-1-propanol can be achieved through the reaction of benzaldehyde with ethyl magnesium bromide, a Grignard reagent. study.com This reaction proceeds through a nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the secondary alcohol. study.com

To adapt this to the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, one could envision a strategy where a Grignard reagent is used to add a two-carbon unit to a protected 4-chlorobenzaldehyde derivative, followed by deprotection and oxidation. However, more direct methods like aldol condensation are generally preferred for this specific target.

Stereoselective Approaches to Hydroxy-Substituted Propanones

The hydroxyl group at the C3 position of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- represents a stereocenter. Therefore, controlling the stereochemistry of this center is a crucial aspect of its synthesis, particularly for pharmaceutical applications. Various stereoselective methods can be employed to achieve this.

One approach is the asymmetric aldol reaction . This can be achieved using chiral catalysts, such as prolinamides in combination with a metal triflate, which has been shown to be effective in aqueous media, mimicking the action of type II aldolases to produce chiral β-hydroxy ketones with high enantiomeric excess. nih.gov

Another powerful strategy is the stereoselective reduction of a β-diketone precursor . For example, the Narasaka-Prasad reduction utilizes a boron chelating agent to direct the hydride reduction of a β-hydroxy ketone, leading to high diastereoselectivity. Similarly, the Evans-Saksena reduction can achieve high levels of 1,3-anti-diastereoselectivity.

A specific example of a stereoselective synthesis is that of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, a close analog of the target compound. This synthesis utilizes AD-mix-β, a commercially available chiral catalyst system, for the asymmetric dihydroxylation of an enol ether precursor, achieving the desired stereochemistry with high enantiomeric excess. chemicalbook.com This demonstrates the feasibility of producing enantiomerically pure forms of hydroxy-substituted propanones.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for the industrial-scale synthesis of any chemical compound, aiming to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, several parameters can be adjusted.

In the context of an aldol condensation approach, a patent for the synthesis of a related compound, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, highlights key areas for optimization. google.com These principles can be applied to the synthesis of the target molecule.

Catalyst Selection : The choice of base is crucial. While strong bases like sodium hydroxide are effective, the use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between aqueous and organic phases. google.com

Solvent System : While many reactions are performed in organic solvents, exploring solvent-free conditions or the use of greener solvents can improve the environmental profile of the synthesis. rsc.orggoogle.com

Temperature Control : The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For aldol condensations, temperatures are often kept moderate, for instance, between 30°C and 80°C, to ensure a controlled reaction. google.com

Purification Method : The final purity of the product is determined by the purification process. Recrystallization from a suitable solvent system, such as ethanol, is a common and effective method for purifying solid organic compounds. rsc.org

By systematically varying these parameters, a robust and efficient synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be developed.

| Parameter | Condition 1 | Condition 2 | Rationale for Optimization |

| Catalyst | NaOH | NaOH with Phase Transfer Catalyst | Enhance reaction rate and facilitate reactant mixing. |

| Solvent | Organic Solvent (e.g., THF) | Solvent-free | Reduce waste and environmental impact. |

| Temperature | Room Temperature | 30-80 °C | Increase reaction rate while controlling side reactions. |

| Purification | Crude Product | Recrystallization (e.g., from Ethanol) | Improve purity by removing unreacted starting materials and byproducts. |

Catalyst Selection and Mechanistic Impact on Reaction Kinetics

The selection of a catalyst is a critical parameter in the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-. Both base and acid catalysis are viable routes, each with distinct mechanistic pathways that affect the reaction rate and selectivity.

Base-Catalyzed Aldol Reaction:

Base-catalyzed aldol condensation is a widely employed method for this transformation. Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkoxides. google.compatsnap.com The mechanism proceeds through the following steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from 4'-chloroacetophenone to form a resonance-stabilized enolate ion. The electron-withdrawing nature of the chlorophenyl group can influence the acidity of the α-protons.

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or alcohol) to yield the final β-hydroxy ketone product, 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-. patsnap.com

The reaction rate in base-catalyzed aldol reactions is often dependent on the concentration of both the ketone and the base. The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), has been shown to significantly enhance the rate of base-catalyzed aldol reactions involving alkyl aryl ketones and paraformaldehyde. semanticscholar.org This is attributed to the increased reactivity of the anionic catalyst in a non-protic medium. semanticscholar.org

Acid-Catalyzed Aldol Reaction:

Acid catalysis offers an alternative synthetic route. The mechanism under acidic conditions involves:

Tautomerization: The acid catalyzes the tautomerization of 4'-chloroacetophenone to its enol form.

Carbonyl Activation: The acid also protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

Nucleophilic Attack: The electron-rich enol attacks the activated carbonyl carbon of formaldehyde.

Deprotonation: Loss of a proton from the intermediate yields the final product.

Acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid can be employed. rsc.org

Non-Catalyzed Aldol Reaction:

Interestingly, the aldol condensation of acetophenone and formaldehyde has been successfully carried out in the absence of traditional acid or base catalysts. This process typically requires elevated temperatures to proceed. thieme-connect.de This approach can be advantageous as it minimizes catalyst-related side reactions and simplifies purification. thieme-connect.de

The following table summarizes the impact of different catalyst types on the synthesis of β-hydroxy ketones.

| Catalyst Type | Mechanism | Impact on Reaction Kinetics | Potential Side Reactions |

| Base (e.g., NaOH, KOH) | Enolate formation followed by nucleophilic attack. patsnap.com | Generally fast reaction rates. | Dehydration of the aldol product to form an α,β-unsaturated ketone, overcondensation reactions. google.comgoogle.com |

| Acid (e.g., HCl, H₂SO₄) | Enol formation and activation of the carbonyl electrophile. rsc.org | Reaction rates are variable depending on the substrate and acid strength. | Dehydration is a common side reaction, potentially leading to the formation of 1-(4-chlorophenyl)prop-2-en-1-one. google.com |

| No Catalyst | Thermal activation. thieme-connect.de | Slower reaction rates requiring higher temperatures. | Minimizes catalyst-induced side reactions, but thermal decomposition may occur at very high temperatures. thieme-connect.de |

Controlled Temperature and Pressure Regimes in Synthesis

The control of temperature and pressure is crucial for optimizing the yield and minimizing the formation of byproducts in the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

Temperature:

The optimal temperature for the aldol reaction depends on the chosen catalytic system and solvent.

Base-Catalyzed Reactions: These are often conducted at temperatures ranging from room temperature to moderately elevated temperatures (e.g., 60°C). researchgate.net Lower temperatures can be used to control the reaction rate and improve selectivity, especially when using strong bases.

Acid-Catalyzed Reactions: These reactions may also be performed within a similar temperature range.

Non-Catalyzed Reactions: As this method relies on thermal energy to overcome the activation barrier, higher temperatures are generally required. For the non-catalyzed reaction of acetophenone and formaldehyde, temperatures around 250°C have been reported. thieme-connect.de

Careful temperature control is essential to prevent the dehydration of the desired β-hydroxy ketone product to the corresponding α,β-unsaturated ketone, 1-(4-chlorophenyl)prop-2-en-1-one. google.com This dehydration is often favored at higher temperatures.

Pressure:

For most lab-scale and industrial-scale aldol condensations performed in the liquid phase, the reaction is conducted at atmospheric pressure. The use of elevated pressure is not typically necessary unless dealing with highly volatile reactants or when trying to influence reaction equilibria in specific cases. In the context of the synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, where the reactants are not particularly volatile under typical reaction conditions, atmospheric pressure is sufficient.

The table below provides a general overview of the temperature and pressure regimes for the synthesis.

| Catalytic System | Typical Temperature Range (°C) | Pressure | Rationale |

| Base-Catalyzed | 20 - 60 | Atmospheric | To ensure a reasonable reaction rate while minimizing dehydration. |

| Acid-Catalyzed | 20 - 80 | Atmospheric | To facilitate enol formation and nucleophilic attack without excessive byproduct formation. |

| Non-Catalyzed | 150 - 250 | Atmospheric or slightly elevated | To provide sufficient energy for the reaction to proceed in the absence of a catalyst. thieme-connect.de |

Advanced Purification Strategies for Intermediates and Final Product

The purification of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- from the reaction mixture is a critical step to obtain a high-purity product. The primary impurities may include unreacted starting materials (4'-chloroacetophenone and formaldehyde), the dehydrated α,β-unsaturated ketone, and products from over-condensation. Several advanced purification strategies can be employed.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be based on the solubility profile of the desired product and its impurities. A suitable solvent will dissolve the compound at an elevated temperature but will result in its crystallization upon cooling, while the impurities remain in the solution or are removed by hot filtration. For compounds similar in structure, solvents such as ethanol, methanol, hexane, or mixtures like ethanol-ether have been used for recrystallization. google.com

Column Chromatography:

Column chromatography is a powerful technique for separating compounds with different polarities. For the purification of β-hydroxy ketones, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column. For a moderately polar compound like 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, a gradient of hexane and ethyl acetate would likely provide good separation. chemicalbook.com

Extraction:

Liquid-liquid extraction is often used during the workup of the reaction mixture to remove water-soluble impurities and the catalyst. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or a brine solution. Acidic or basic washes can also be used to remove residual basic or acidic catalysts, respectively.

The following table outlines potential purification strategies for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

| Purification Technique | Description | Typical Solvents/Materials | Impurities Removed |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. google.com | Ethanol, Methanol, Hexane, Ethanol/Ether | Unreacted starting materials, some side products. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient. chemicalbook.com | Dehydration product, over-condensation products, unreacted starting materials. |

| Liquid-Liquid Extraction | Partitioning of the compound and impurities between two immiscible liquid phases. | Water, Brine, Ethyl Acetate, Dichloromethane | Water-soluble impurities, residual catalyst. |

Considerations for Process Scalability and Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Raw Material Sourcing and Cost: The starting materials, 4'-chloroacetophenone and formaldehyde (often in the form of formalin or paraformaldehyde), are readily available and relatively inexpensive, which is favorable for industrial production.

Reaction Vessel and Heat Management: Aldol reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions that could lead to increased byproduct formation or safety hazards. The use of jacketed reactors with controlled heating and cooling systems is standard practice.

Catalyst Selection and Handling: For industrial applications, the choice of catalyst often favors inexpensive and easily handled options like sodium hydroxide. The amount of catalyst used is also optimized to maximize the reaction rate while minimizing downstream purification challenges. The handling of corrosive acids or bases requires appropriate personal protective equipment and infrastructure.

Workup and Product Isolation: Industrial-scale workup procedures prioritize efficiency and minimize solvent usage. This may involve large-scale extractions, phase separations, and distillation to remove solvents and low-boiling impurities.

Purification: While chromatography is a powerful tool in the lab, it can be expensive and complex to implement on a large scale. Industrial purification often relies on crystallization or distillation. Optimizing crystallization conditions (solvent, temperature profile, agitation) is key to achieving the desired purity and crystal form.

Waste Management: The environmental impact and cost of waste disposal are significant considerations in industrial synthesis. Processes that minimize solvent usage and the formation of byproducts are preferred. Aqueous waste streams may require neutralization before disposal.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the process, including the handling of flammable solvents, corrosive catalysts, and potential exothermic events.

The following table highlights key considerations for the industrial synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

| Consideration | Industrial Approach | Rationale |

| Catalyst | Use of inexpensive and readily available catalysts like NaOH. | Cost-effectiveness and well-understood reactivity. |

| Solvent | Minimizing solvent use or using recyclable solvents. | Reduced cost and environmental impact. |

| Temperature Control | Jacketed reactors with automated temperature control. | To manage exotherms and maintain optimal reaction conditions for yield and purity. |

| Purification | Emphasis on large-scale crystallization and distillation over chromatography. google.com | Cost-effectiveness and scalability. |

| Safety | Implementation of robust process safety management (PSM) protocols. | To ensure safe operation and prevent accidents. |

Chemical Transformations and Reactivity of 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy

Reactivity Profile of the Carbonyl Group

The carbonyl group (C=O) in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is a key center of reactivity, primarily due to the polarization of the carbon-oxygen double bond. The greater electronegativity of the oxygen atom results in a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is a prime target for nucleophilic attack. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. A variety of nucleophiles can participate in this reaction, leading to a diverse array of products.

For instance, reduction of the carbonyl group can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon to form a secondary alcohol upon workup. This transformation would convert the ketone into a diol.

Organometallic reagents, such as Grignard reagents (R-MgX), also readily add to the carbonyl group. The carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol. The specific nature of the resulting alcohol depends on the R group of the Grignard reagent used.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (NaBH₄) | Secondary alcohol (Diol) |

| Organometallic (R⁻) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

Enolization and Keto-Enol Tautomerism

Like other ketones possessing α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can undergo keto-enol tautomerism. This is a chemical equilibrium between the keto form (the ketone) and the enol form (an alkene-alcohol). This interconversion can be catalyzed by either acid or base.

Under basic conditions, a base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. In an acidic medium, the carbonyl oxygen is first protonated, making the α-hydrogens more acidic and susceptible to removal by a weak base to form the enol.

The enol form, though typically the minor component at equilibrium, is a key intermediate in many reactions. The enol's carbon-carbon double bond is nucleophilic and can react with various electrophiles, leading to substitution at the α-carbon.

Chemical Behavior of the Hydroxyl Group

The secondary hydroxyl (-OH) group at the C3 position also plays a significant role in the reactivity of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent determines the outcome. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert secondary alcohols to ketones without further oxidation. Stronger oxidizing agents, such as chromic acid (generated from K₂Cr₂O₇ and H₂SO₄), can also be employed for this transformation. The product of this oxidation would be a 1,3-diketone.

| Oxidizing Agent | Abbreviation | Typical Product |

|---|---|---|

| Pyridinium chlorochromate | PCC | Ketone (1,3-Diketone) |

| Chromic acid | H₂CrO₄ | Ketone (1,3-Diketone) |

| Dimethyl sulfoxide/oxalyl chloride | Swern Oxidation | Ketone (1,3-Diketone) |

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst. This reaction, known as Fischer esterification when using a carboxylic acid, results in the formation of an ester. The reaction is reversible, and the equilibrium can be driven towards the product by removing water as it is formed.

Etherification of the secondary alcohol can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a leaving group from an alkyl halide in an Sₙ2 reaction to form an ether.

Reactions Involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is an aromatic ring that can undergo electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the two substituents already present on the ring: the chloro group and the propanone group.

The chlorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate.

The propanone group, with its carbonyl, is a meta-directing deactivator. The carbonyl group strongly withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position.

Given the presence of both a deactivating ortho, para-director (Cl) and a deactivating meta-director (the ketone), electrophilic aromatic substitution on this molecule would be disfavored and would likely require harsh reaction conditions. If substitution were to occur, the position of attack would be determined by the combined directing effects of both groups.

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult for aryl halides like chlorobenzene (B131634). However, the presence of a strong electron-withdrawing group, such as the ketone, para to the chlorine atom can facilitate this reaction by stabilizing the negatively charged Meisenheimer intermediate. Therefore, under forcing conditions with a strong nucleophile, the chlorine atom could potentially be displaced.

Table of Chemical Compounds

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | C₉H₉ClO₂ | Cl-C₆H₄-C(O)-CH₂-CH₂OH |

| Sodium borohydride | NaBH₄ | NaBH₄ |

| Grignard Reagent | R-MgX | R-MgX |

| Pyridinium chlorochromate | C₅H₆ClCrNO₃ | [C₅H₅NH][CrO₃Cl] |

| Chromic acid | H₂CrO₄ | H₂CrO₄ |

| Acetic acid | C₂H₄O₂ | CH₃COOH |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is anticipated to be challenging under standard conditions. The reactivity of an aryl halide in SNAr reactions is largely dictated by the electronic nature of the substituents on the aromatic ring. For an efficient reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the chlorine atom).

In the subject molecule, the propanone group at the para position is an electron-withdrawing group due to the carbonyl moiety. This deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The presence of this group, therefore, makes SNAr reactions theoretically more plausible than on an unsubstituted chlorobenzene ring. However, the activating effect of a single ketone group is generally considered moderate. Consequently, forcing conditions, such as high temperatures, high pressures, and the use of a strong nucleophile, would likely be necessary to facilitate the substitution of the chlorine atom.

| Reaction Type | Proposed Conditions | Expected Outcome | Experimental Data |

| SNAr with NaOH | High temperature, high pressure | Substitution of -Cl with -OH | Not Reported |

| SNAr with NaOCH₃ | High temperature, in methanol | Substitution of -Cl with -OCH₃ | Not Reported |

| SNAr with NH₃ | High temperature, high pressure | Substitution of -Cl with -NH₂ | Not Reported |

Potential for Electrophilic Aromatic Substitution

The 4-chlorophenyl ring in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing effects of both the chlorine atom (via induction) and the para-substituted propanone group (via resonance and induction). The carbonyl group strongly deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would come into play. Both the chloro group and the propanone group are ortho, para-directors and meta-directors, respectively. However, since the para position is already occupied by the propanone group, any potential substitution would be directed to the positions ortho to the chlorine atom (and meta to the propanone group). The significant deactivation of the ring, however, makes such reactions synthetically challenging and likely to result in low yields.

| Reaction Type | Directing Influence | Predicted Major Product(s) | Experimental Data |

| Nitration (HNO₃/H₂SO₄) | Ortho to -Cl, Meta to -C(O)R | 1-(4-chloro-3-nitrophenyl)-3-hydroxy-1-propanone | Not Reported |

| Halogenation (e.g., Br₂/FeBr₃) | Ortho to -Cl, Meta to -C(O)R | 1-(3-bromo-4-chlorophenyl)-3-hydroxy-1-propanone | Not Reported |

| Friedel-Crafts Acylation | Ortho to -Cl, Meta to -C(O)R | Likely no reaction due to deactivation | Not Reported |

Studies on Rearrangement Pathways

Currently, there are no specific studies in the reviewed literature detailing the rearrangement pathways of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-. However, as a β-hydroxy ketone, it possesses the structural motif that could potentially undergo certain types of rearrangements under specific conditions. For instance, acid-catalyzed dehydration could lead to the formation of an α,β-unsaturated ketone, which might then be susceptible to further reactions.

Another theoretical possibility, though less common for simple β-hydroxy ketones, could involve pinacol-type rearrangements if the hydroxyl group were activated and a suitable migrating group were present. Without experimental data, any proposed rearrangement pathway remains speculative.

| Rearrangement Type | Potential Trigger | Hypothetical Product | Experimental Data |

| Acid-catalyzed dehydration | H⁺, Heat | 1-(4-chlorophenyl)prop-2-en-1-one | Not Reported |

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

While mechanistic studies specifically for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- are not available, the general reactivity of β-hydroxy ketones provides a framework for predicting its behavior.

Intramolecular Reactions: A prominent intramolecular reaction for β-hydroxy ketones is the potential for cyclization, particularly the formation of a six-membered hemiketal. This would involve the nucleophilic attack of the terminal hydroxyl group onto the electrophilic carbonyl carbon. This equilibrium is generally reversible and depends on the stability of the resulting cyclic structure.

Another significant intramolecular pathway, especially under basic or acidic conditions with heating, is dehydration to form an α,β-unsaturated ketone. This is a common transformation for aldol (B89426) adducts.

Intermolecular Reactions: Intermolecularly, the hydroxyl group can act as a nucleophile, and the carbonyl group as an electrophile. For example, in the presence of a strong base, the hydroxyl group could be deprotonated, and the resulting alkoxide could react with an external electrophile. Conversely, the carbonyl group is susceptible to attack by external nucleophiles.

The molecule can also participate in intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another. This can influence the physical properties and reactivity of the compound in the condensed phase.

| Reaction Focus | Key Reactive Sites | Plausible Mechanism | Supporting General Principle |

| Intramolecular Hemiketal Formation | -OH group, C=O group | Nucleophilic addition of the hydroxyl group to the carbonyl carbon | Formation of cyclic hemiketals from hydroxy ketones |

| Intermolecular Hydrogen Bonding | -OH group, C=O group | Electrostatic attraction between the H of the hydroxyl and the O of the carbonyl | The nature of hydrogen bonding between protic and carbonyl groups |

| Dehydration | α-hydrogens, β-hydroxyl group | E1cb (basic conditions) or E1/E2 (acidic conditions) | Dehydration of aldol adducts to form enones |

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic and crystallographic information for the specific chemical compound 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is not available in public databases or scholarly articles.

Key resources, including chemical databases and peer-reviewed journals, contain information on related isomers, such as 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanone, or the parent compound lacking the hydroxyl group, 1-(4-chlorophenyl)-1-propanone. However, the specific data required to accurately and thoroughly populate the requested article outline for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- could not be located.

Generating an article with the requested detailed analysis of NMR chemical shifts, spin-spin coupling, vibrational modes, and hydrogen bonding interactions would require access to this specific experimental data. Without it, any attempt to write the article would be based on speculation and would not meet the required standards of scientific accuracy.

Therefore, this request cannot be fulfilled as the necessary factual data for the specified compound is not publicly available.

Advanced Spectroscopic and Crystallographic Characterization of 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Table 1: Calculated Exact Mass of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Monoisotopic Mass | | | 184.029208 |

HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds closely to this calculated value, thereby confirming the elemental composition of the compound.

In the absence of specific experimental mass spectra for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, a putative fragmentation pathway can be proposed based on the known fragmentation patterns of β-hydroxy ketones and chlorophenyl-substituted compounds.

Upon electron ionization, the molecule would form a molecular ion ([C9H9ClO2]⁺˙). Key fragmentation processes would likely include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl chain is a common fragmentation for ketones. This would result in the formation of a stable acylium ion. The primary acylium ion expected would be the 4-chlorobenzoyl cation ([C7H4ClO]⁺) at m/z 139/141 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl). The other fragment would be a radical with the formula C₂H₅O.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon chain, a related rearrangement involving the hydroxyl group could occur.

Cleavage involving the hydroxyl group: The presence of the hydroxyl group introduces additional fragmentation pathways. Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would lead to an ion at m/z 166.01. Another possibility is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene (B1212753) group.

A plausible fragmentation pathway is outlined below:

Formation of the molecular ion: C₉H₉ClO₂ + e⁻ → [C₉H₉ClO₂]⁺˙ (m/z 184)

α-Cleavage: [C₉H₉ClO₂]⁺˙ → [ClC₆H₄CO]⁺ (m/z 139) + C₂H₅O˙

Loss of water: [C₉H₉ClO₂]⁺˙ → [C₉H₇ClO]⁺˙ (m/z 166) + H₂O

The observation of a prominent peak at m/z 139, with its characteristic 3:1 isotopic pattern for chlorine, would be strong evidence for the 4-chlorobenzoyl substructure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. While a specific UV-Vis spectrum for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is not documented in the available sources, data for the closely related compound, 1-Propanone, 1-(4-chlorophenyl)-, is available from the NIST Chemistry WebBook. This data can serve as a reasonable approximation.

For 1-(4-chlorophenyl)propan-1-one, the spectrum exhibits absorption maxima characteristic of aromatic ketones. The main electronic transitions observed are:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group. They are expected to occur at shorter wavelengths (higher energy).

n → π* transitions: This is a lower-energy transition involving the non-bonding electrons of the carbonyl oxygen to the antibonding π* orbital of the carbonyl group. This transition is characteristically weak and appears at longer wavelengths.

The presence of the hydroxyl group at the 3-position in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is not expected to significantly alter the main chromophore, which is the 4-chlorobenzoyl system. Therefore, the UV-Vis spectrum of the target compound is predicted to be very similar to that of 1-(4-chlorophenyl)propan-1-one. Minor shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) may occur due to the auxochromic effect of the hydroxyl group.

Table 2: Expected UV-Vis Absorption Maxima for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (based on analogue data)

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~200-220 | 4-chlorophenyl ring |

| π → π* | ~250-280 | Benzoyl system |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study for the exact compound 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- was not found in the surveyed literature. However, a study on the closely related analogue, 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one , provides valuable insights into the likely solid-state structure. researchgate.net The key difference between this analogue and the target compound is the presence of a phenyl group attached to the carbonyl carbon instead of an ethyl group.

The crystallographic analysis of 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one reveals that the compound crystallizes in a well-defined system. researchgate.net In the solid state, molecules are linked by intermolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of an adjacent molecule. researchgate.net This O—H···O hydrogen bonding is a dominant feature, leading to the formation of extended chains of molecules within the crystal lattice. researchgate.net

The X-ray structure of 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one indicates that the two aromatic rings (the 4-chlorophenyl group and the phenyl group) are approximately parallel to each other. researchgate.net The propanone backbone adopts a specific conformation to accommodate the bulky substituents and to facilitate the intermolecular hydrogen bonding.

For 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, the carbon at the 3-position, which bears the hydroxyl group, is a stereocenter. Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-1-(4-chlorophenyl)-3-hydroxy-1-propanone. Crystallization of a racemic mixture can result in either a racemic compound (containing equal numbers of both enantiomers in an ordered arrangement within the unit cell) or a conglomerate (a mechanical mixture of crystals of the pure enantiomers). The specific nature of the crystalline form would be determined through detailed crystallographic analysis. The conformation of the molecule would be influenced by the steric and electronic interactions between the 4-chlorophenyl group, the carbonyl group, and the hydroxylated ethyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- |

| 1-Propanone, 1-(4-chlorophenyl)- |

Crystallographic and Spectroscopic Analysis of 1-(4-chlorophenyl)-3-hydroxy-1-propanone Currently Lacks Detailed Publicly Available Data

A comprehensive search for advanced spectroscopic and crystallographic data on the chemical compound 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, indicates a significant lack of publicly accessible, in-depth structural information. Despite targeted searches in scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction studies—essential for a thorough analysis of its three-dimensional structure—could not be located.

As a result, a detailed discussion on the specific bond lengths, bond angles, and dihedral angles of 1-(4-chlorophenyl)-3-hydroxy-1-propanone cannot be provided at this time. Such data is foundational for understanding the precise molecular geometry and conformational properties of a compound.

Computational and Theoretical Chemistry Studies of 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule at the electronic level.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the global minimum on the potential energy surface. For a flexible molecule like 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, this would also involve a conformational analysis to identify various low-energy conformers and the energy barriers between them.

While no specific conformational analysis for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is available, studies on similar ketones, such as α-substituted propiophenones, have shown that these molecules exhibit strong conformational biases. nih.gov DFT calculations can reveal the preferred orientations of the substituent groups, which are governed by a combination of steric and electronic effects. nih.gov For the target molecule, key dihedral angles to consider would be those around the C-C bonds of the propanone backbone.

A crystallographic study of the closely related compound, 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one, revealed that in the solid state, the two benzene (B151609) rings are approximately parallel to each other. researchgate.net This provides a valuable experimental reference for the likely low-energy conformation of the molecule. Computational geometry optimization would likely start from a similar arrangement and explore other possibilities in the gas phase or in solution.

Table 1: Representative Data from a Hypothetical Geometry Optimization of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (Illustrative)

| Parameter | Optimized Value (Illustrative) |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.75 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (O=C-C-C) | Varies with conformer |

| Dihedral Angle (C-C-C-Caromatic) | Varies with conformer |

Note: This table is illustrative and not based on actual published data for the target compound. Values are typical for similar organic molecules.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Analysis of the electronic structure provides insights into a molecule's reactivity and intermolecular interactions. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a compound like 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, the HOMO would likely be localized on the phenyl ring and the hydroxyl group, while the LUMO would be centered on the carbonyl group and the chlorophenyl ring.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, the negative potential (red/yellow) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the chlorine atom, indicating these are likely sites for electrophilic attack. The positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton.

Studies on analogous chalcones, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have utilized DFT to perform such electronic structure analyses, providing a framework for what would be expected for the target compound. researchgate.netmaterialsciencejournal.org

Table 2: Hypothetical Electronic Properties of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 - 3.5 D |

Note: This table is illustrative and not based on actual published data for the target compound. Values are based on typical ranges for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental spectra to confirm the molecular structure. The predicted shifts are sensitive to the molecular conformation.

IR Frequencies: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. Key vibrational modes for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- would include the C=O stretch of the ketone, the O-H stretch of the alcohol, C-Cl stretching, and various vibrations of the aromatic rings.

Computational studies on related hydroxy- and chloro-substituted aromatic ketones have demonstrated the utility of DFT in predicting and interpreting their NMR and IR spectra. researchgate.netmaterialsciencejournal.org

Reactivity Descriptors (e.g., Fukui Functions, Local Reactivity Indices)

Conceptual DFT provides a range of reactivity descriptors that can predict the most reactive sites in a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack.

Local Reactivity Indices: These indices, derived from the Fukui functions, provide a more quantitative measure of the reactivity of specific atomic sites.

For 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, these descriptors would likely identify the carbonyl carbon as a primary electrophilic site and the oxygen atoms as nucleophilic centers. The aromatic rings would also exhibit sites of varying reactivity depending on the substitution pattern.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time.

Investigation of Dynamic Molecular Behavior

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This approach can be used to:

Explore Conformational Space: MD simulations can provide a more comprehensive exploration of the conformational landscape than static geometry optimization, revealing the dynamic transitions between different conformers.

Simulate Solvation Effects: By including explicit solvent molecules in the simulation, MD can provide insights into how the solvent influences the structure and dynamics of the solute. This is particularly relevant for understanding the behavior of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- in different environments.

Study Intermolecular Interactions: MD simulations are well-suited for studying how the molecule interacts with other molecules, such as receptors or other components of a larger system.

Currently, there are no published MD simulation studies specifically for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-. However, the methodology is widely applied in medicinal chemistry and materials science to understand the dynamic behavior of small molecules.

Conformational Dynamics and Energy Minima Traversal

The three-dimensional structure of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is not static; it is a dynamic entity with various possible conformations due to the rotation around its single bonds. Understanding these conformational dynamics is key to comprehending its chemical behavior.

Computational chemists employ methods like Potential Energy Surface (PES) scans to explore the conformational landscape of molecules. In a typical study, the dihedral angles of the rotatable bonds are systematically varied, and the energy of the resulting conformer is calculated at each step using quantum mechanical methods such as Density Functional Theory (DFT). This process identifies the low-energy conformations, or energy minima, and the energy barriers that separate them.

For 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, the key rotatable bonds are between the carbonyl group and the 4-chlorophenyl ring, and along the propane (B168953) chain. The rotation around these bonds gives rise to different spatial arrangements of the aromatic ring, the carbonyl group, and the hydroxyl group. The most stable conformer, representing the global energy minimum, is the one that will be most populated at equilibrium. Studies on structurally similar compounds, such as chalcone (B49325) derivatives, have utilized PES scans to identify the most stable conformational structures. researchgate.net The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations. X-ray crystallography studies on related compounds have confirmed the role of intermolecular hydrogen bonding in the solid state, which suggests that both intra- and intermolecular interactions are significant in determining the preferred conformation.

The energy barriers between different conformers, known as rotational barriers, determine the flexibility of the molecule. A high energy barrier indicates that the molecule is locked in a specific conformation, while a low barrier suggests that it can easily transition between different shapes. These energy minima and the barriers to their interconversion are fundamental to the molecule's reactivity and its ability to interact with other molecules.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | 180° (anti) | 0.00 | Global Minimum, extended chain |

| B | 60° (gauche) | 1.5 | Potential for intramolecular H-bonding |

| C | -60° (gauche) | 1.5 | Potential for intramolecular H-bonding |

| D | 0° (syn) | 5.0 | Sterically hindered, high energy |

Simulation of Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent in which it is dissolved. Computational methods are invaluable for simulating these solvent effects, providing a molecular-level understanding of solute-solvent interactions.

One of the most common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and can accurately predict how the solvent's polarity will affect the molecule's geometry, electronic structure, and stability. For instance, studies on other ketones and flavonoids have used DFT in conjunction with PCM to investigate the influence of solvents like toluene, ethanol, and water on their structure and vibrational frequencies. primescholars.commdpi.com

Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules around the solute. This approach is more computationally intensive but can provide a more detailed picture of specific interactions, such as hydrogen bonding between the solute and the solvent. For 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-, the hydroxyl and carbonyl groups are expected to form strong hydrogen bonds with protic solvents like water or ethanol. These interactions can stabilize the molecule and influence its conformational preferences and reactivity.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 2.8 | 5.2 |

| Toluene | 2.4 | 3.1 | 5.0 |

| Ethanol | 24.5 | 4.5 | 4.8 |

| Water | 80.1 | 5.0 | 4.7 |

Bond Dissociation Energy (BDE) Studies

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change required to break a bond homolytically, forming two radical species. wikipedia.org BDE values are critical for predicting the reactivity of a molecule, particularly in reactions involving radical mechanisms.

The BDEs for the various bonds in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be calculated using high-level quantum chemical methods. The general approach involves calculating the enthalpies of the parent molecule and the two resulting radicals after bond cleavage. The difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule) gives the BDE. rroij.com

For this molecule, the most studied BDEs would likely be those of the O-H bond in the hydroxyl group and the C-H bonds on the propane chain. The O-H BDE is particularly important as it relates to the molecule's potential antioxidant activity. A lower O-H BDE indicates that the hydrogen atom is more easily abstracted, which is a key step in scavenging free radicals. The presence of the 4-chlorophenyl group, an electron-withdrawing substituent, may influence the BDEs throughout the molecule by affecting the stability of the resulting radicals.

| Bond | Calculated BDE (kcal/mol) | Significance |

|---|---|---|

| O-H | ~90 | Indicates potential for hydrogen atom donation (antioxidant activity). |

| Cα-H | ~98 | Relates to reactivity at the carbon adjacent to the carbonyl group. |

| Cβ-H | ~95 | Relates to reactivity at the carbon bearing the hydroxyl group. |

| C-Cl | ~96 | Strength of the carbon-chlorine bond on the aromatic ring. |

Structure Reactivity Relationship Studies of 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy and Analogues

Influence of Aromatic Ring Substitution on Reactivity and Selectivity

The reactivity and selectivity of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- and its analogues are significantly governed by the nature and position of substituents on the aromatic ring. The chloro group at the para-position of the phenyl ring in the parent molecule exerts a notable electronic influence. Halogens, like chlorine, are deactivating groups due to their inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring. However, they are ortho, para-directing in electrophilic aromatic substitution reactions because of the electron-donating resonance effect (+R effect) of their lone pairs. quora.com

In reactions involving the carbonyl group, the electronic nature of the aromatic substituent plays a critical role. Electron-withdrawing groups, such as a nitro group (-NO2), would decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like a methoxy (B1213986) group (-OCH3), would increase the electron density, potentially slowing down nucleophilic addition reactions. numberanalytics.com

The following interactive table illustrates the expected trend in reactivity towards a nucleophile for various para-substituted analogues of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-.

| Substituent (X) at para-position | Electronic Effect | Expected Reactivity towards Nucleophiles |

| -NO2 | Strong Electron-Withdrawing | Highest |

| -Cl | Electron-Withdrawing (Inductive) | High |

| -H | Neutral | Moderate |

| -CH3 | Electron-Donating (Inductive) | Lower |

| -OCH3 | Strong Electron-Donating (Resonance) | Lowest |

These electronic effects also dictate the selectivity of reactions at other parts of the molecule. For instance, in reactions where the aromatic ring itself is the site of further substitution, the directing effect of both the chloro and the propanone side chain must be considered.

Impact of Hydroxyl Group Positional Isomerism on Chemical Properties

The position of the hydroxyl group in the propanone chain significantly alters the chemical properties of the molecule, leading to distinct reactivity patterns among its positional isomers: 1-hydroxy, 2-hydroxy, and the primary focus, 3-hydroxy.

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- (a β-hydroxy ketone): The hydroxyl group is at the β-position relative to the carbonyl group. This arrangement is characteristic of products from aldol-type reactions. numberanalytics.com The presence of the hydroxyl group can influence the enolization of the ketone and participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity. Dehydration of β-hydroxy ketones is a common reaction, leading to the formation of α,β-unsaturated ketones.

1-Propanone, 1-(4-chlorophenyl)-2-hydroxy- (an α-hydroxy ketone): With the hydroxyl group at the α-position, this isomer is an α-hydroxy ketone. These compounds are known to undergo specific reactions such as oxidation to form α-diketones and can be prone to rearrangement reactions. The proximity of the hydroxyl and carbonyl groups can lead to unique spectroscopic and chemical characteristics.

1-Propanone, 1-(4-chlorophenyl)-1-hydroxy- (a tertiary alcohol): This isomer is not a ketone but a tertiary alcohol. The hydroxyl group is directly attached to the carbon bearing the aromatic ring and the ethyl group. Its reactivity would be characteristic of tertiary alcohols, such as susceptibility to dehydration and substitution reactions at the carbinol carbon.

The table below summarizes the key differences between these positional isomers.

| Isomer | Structural Class | Key Chemical Features |

| 3-hydroxy | β-Hydroxy Ketone | Prone to dehydration to form α,β-unsaturated ketones. |

| 2-hydroxy | α-Hydroxy Ketone | Can be oxidized to α-diketones; prone to rearrangements. |

| 1-hydroxy | Tertiary Alcohol | Reactivity characteristic of tertiary alcohols (e.g., dehydration). |

Stereochemical Purity and Enantioselective Transformations

The carbon atom bearing the hydroxyl group in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereochemical purity of this compound is of significant interest as different enantiomers can exhibit distinct biological activities and chemical reactivities.

The enantioselective synthesis of β-hydroxy ketones is a well-established field in organic chemistry, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of aldol-type reactions. While specific studies on the enantioselective synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- are not extensively documented in readily available literature, the principles of asymmetric synthesis are directly applicable.

Enantioselective transformations of this compound could involve, for example, the stereospecific reduction of the ketone to form a diol, where the existing stereocenter directs the stereochemical outcome of the reduction. Alternatively, enzymatic reactions could be employed for the highly enantioselective transformation of one of the functional groups. The stereochemical configuration can significantly influence the rate and selectivity of such reactions due to the different spatial arrangements of the substituents around the chiral center.

Comparative Analysis with Other Halogenated and Hydroxylated Propanone Derivatives

A comparative analysis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- with other halogenated and hydroxylated propanone derivatives highlights the combined influence of the halogen substituent and the hydroxyl group on the molecule's properties.

Effect of the Halogen: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) would alter the electronic properties of the aromatic ring. Fluorine is more electronegative and would exert a stronger inductive electron-withdrawing effect, potentially increasing the reactivity of the carbonyl group towards nucleophiles. Bromine and iodine have weaker inductive effects but are more polarizable, which can influence intermolecular interactions and reaction mechanisms.

The table below provides a qualitative comparison of the expected reactivity based on the halogen substituent.

| Halogen at para-position | Inductive Effect | Polarizability | Expected Carbonyl Electrophilicity |

| -F | Strongest | Lowest | Highest |

| -Cl | Strong | Low | High |

| -Br | Moderate | Moderate | Moderate |

| -I | Weakest | Highest | Lower |

Effect of Hydroxylation: Compared to a non-hydroxylated analogue like 1-(4-chlorophenyl)-1-propanone, the presence of the 3-hydroxy group introduces a site for hydrogen bonding, which can affect physical properties such as boiling point and solubility. Chemically, the hydroxyl group provides an additional reactive site for reactions such as esterification, etherification, and oxidation. Furthermore, as discussed, it enables reactions like dehydration.

In comparison to poly-hydroxylated derivatives, 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- would be less polar. The reactivity of additional hydroxyl groups would depend on their position (primary vs. secondary) and their steric accessibility. For instance, a primary alcohol is generally more reactive towards oxidation than a secondary alcohol. nih.gov

Synthetic Utility and Methodological Advancements Involving 1 Propanone, 1 4 Chlorophenyl 3 Hydroxy

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- and its analogs are recognized for their utility as key intermediates in the synthesis of pharmaceutically active compounds and other complex organic structures. The strategic placement of the hydroxyl and keto groups allows for sequential or domino reactions to construct intricate molecular architectures.

An isomer of the title compound, 1-(3-chlorophenyl)-2-hydroxy-1-propanone, serves as a crucial intermediate in the synthesis of bupropion (B1668061), an antidepressant medication. lookchem.com This highlights the importance of the chlorophenyl propanone scaffold in medicinal chemistry. The synthesis of bupropion from this intermediate underscores the utility of such compounds in constructing bioactive molecules.

Furthermore, derivatives of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- have been employed in the creation of antifungal agents. For instance, (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine, a compound derived from a similar structural backbone, is a valuable intermediate for novel imidazole-based antifungal compounds. researchgate.net This demonstrates the adaptability of the core structure in generating diverse and biologically relevant molecules.

The synthesis of a related compound, 3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one, has been achieved through a Reformatsky reaction, a classic method for the formation of β-hydroxy ketones. researchgate.net This synthetic route provides a reliable method for accessing this class of compounds, further enabling their use as versatile intermediates.

Application as a Reagent in Specific Organic Transformations

The dual functionality of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- makes it an interesting substrate for a variety of organic transformations. The hydroxyl group can be involved in etherification, esterification, or oxidation reactions, while the ketone functionality is amenable to reactions such as reduction, condensation, and addition reactions.

While specific examples for the title compound are not extensively documented in readily available literature, the general reactivity of β-hydroxy ketones is well-established. They are known to participate in reactions such as:

Dehydration: Elimination of the hydroxyl group can lead to the formation of α,β-unsaturated ketones, which are valuable Michael acceptors in conjugate addition reactions.

Oxidation: Oxidation of the secondary alcohol to a ketone would yield a 1,3-diketone, a versatile precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles.

Reduction: Selective reduction of the ketone would afford a 1,3-diol, a common structural motif in natural products and a useful chiral building block if the reduction is asymmetric.

The application of related α-hydroxy ketones as building blocks in organic synthesis is well-documented, where they are used to produce polyols, acrolein, and various heterocyclic compounds. researchgate.net

Development of Novel Synthetic Strategies Utilizing its Reactive Functional Groups

The unique arrangement of functional groups in 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- invites the development of novel synthetic strategies. Research into catalytic systems that can selectively act on either the hydroxyl or the ketone group in the presence of the other is an area of active interest.